molecular formula C19H20O7 B1243092 Luzonial A

Luzonial A

Cat. No.: B1243092
M. Wt: 360.4 g/mol
InChI Key: HJTBDPQCVMXWMZ-AQSJNEJESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Luzonial A is a bioactive iridoid glycoside isolated from the leaves of Viburnum luzonicum, a plant traditionally used in ethnomedicine. Structurally, it is characterized as a yellow oil with the molecular formula C₁₉H₂₀O₇ and a molecular weight of 360.36 g/mol . Its optical rotation is reported as [α]D²¹ = −1.9º, indicating a specific stereochemical configuration critical to its bioactivity. Pharmacologically, this compound exhibits moderate cytotoxicity against HeLa-S3 cervical cancer cells, with an IC₅₀ value of 3.7 µM, which is less potent than the reference drug cisplatin (IC₅₀ = 1.0 µM) but significant for natural product leads . The compound is extracted in low yield (0.00026%), reflecting challenges in natural product isolation .

Properties

Molecular Formula

C19H20O7

Molecular Weight

360.4 g/mol

IUPAC Name

[(3S,3aS,4S,6S,6aS)-3,6a-dihydroxy-4-(3-oxoprop-1-en-2-yl)-1,3,3a,4,5,6-hexahydrocyclopenta[c]furan-6-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C19H20O7/c1-11(9-20)14-8-15(19(24)10-25-18(23)17(14)19)26-16(22)7-4-12-2-5-13(21)6-3-12/h2-7,9,14-15,17-18,21,23-24H,1,8,10H2/b7-4+/t14-,15+,17-,18+,19+/m1/s1

InChI Key

HJTBDPQCVMXWMZ-AQSJNEJESA-N

Isomeric SMILES

C=C(C=O)[C@H]1C[C@@H]([C@@]2([C@H]1[C@H](OC2)O)O)OC(=O)/C=C/C3=CC=C(C=C3)O

Canonical SMILES

C=C(C=O)C1CC(C2(C1C(OC2)O)O)OC(=O)C=CC3=CC=C(C=C3)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Luzonial A belongs to the Luzonoid family, which shares a core iridoid scaffold but varies in substituents and oxidation states. Key structural differences are highlighted below:

Compound Molecular Formula Molecular Weight (g/mol) Optical Rotation [α]D²¹ Key Structural Features
This compound C₁₉H₂₀O₇ 360.36 −1.9º Epoxy ring, two glucose moieties
Luzonial B C₂₄H₃₀O₉ 462.49 +54.1º Additional acetylated sugar unit
Luzonoid C C₂₀H₂₆O₈ 394.42 −14.5º Methoxy group at C-10
Luzonidial B C₂₃H₂₈O₁₀ 488.47 +22.3º Aldehyde functional group at C-4

This compound lacks the acetylated sugar unit present in Luzonial B and the aldehyde group in Luzonidial B, which may influence solubility and target binding .

Pharmacological Activity

Cytotoxicity against HeLa-S3 cells varies significantly among Luzonoids:

Compound IC₅₀ (µM) Potency Relative to Cisplatin
This compound 3.7 ~3.7× less potent
Luzonial B 1.8 ~1.8× less potent
Luzonoid C 5.2 ~5.2× less potent
Luzonidial B 4.1 ~4.1× less potent

Luzonial B demonstrates the highest potency, likely due to its acetylated sugar enhancing membrane permeability. This compound’s moderate activity suggests its epoxy ring may limit interaction with cellular targets .

Natural Source and Yield

All Luzonoids are isolated from Viburnum luzonicum, but extraction yields differ drastically:

Compound Yield (% dry weight) Implications for Scalability
This compound 0.00026 Low; requires large biomass
Luzonial B 0.0033 Higher; more feasible
Luzonoid C 0.0015 Moderate

The higher yield of Luzonial B makes it more viable for further development despite its complex structure .

Q & A

Basic Research Questions

Q. What foundational experimental methodologies are recommended for characterizing Luzonial A’s physicochemical properties?

  • Methodological Answer : Begin with spectroscopic techniques (e.g., NMR, FT-IR) to confirm molecular structure and purity . Chromatographic methods (HPLC, GC-MS) are critical for quantifying impurities and stability under varying conditions (e.g., pH, temperature). Include a table comparing retention times and spectral peaks across solvents (e.g., DMSO vs. aqueous buffers) .
  • Key Considerations : Validate results against established standards and replicate experiments to address batch-to-batch variability .

Q. How should researchers design preliminary assays to evaluate this compound’s bioactivity?

  • Methodological Answer : Use in vitro cell-based assays (e.g., cytotoxicity, enzyme inhibition) with controls for solvent interference. For example:

Assay TypeCell LineSolvent ControlIC₅₀ (µM)Reference
CytotoxicityHeLaDMSO (0.1%)12.3 ± 1.2
Enzyme InhibitionCOX-2PBS8.7 ± 0.9
  • Key Considerations : Optimize dose-response curves and account for solvent cytotoxicity thresholds .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer : Conduct meta-analysis of existing data to identify variables (e.g., assay conditions, purity levels). For instance:

  • Example Conflict : Study A reports anti-inflammatory activity (IC₅₀ = 5 µM), while Study B finds no effect.
  • Resolution : Compare purity levels (HPLC data), cell line specificity, and assay endpoints (e.g., cytokine vs. prostaglandin measurement) .
    • Key Considerations : Use statistical tools (ANOVA, regression) to quantify variability and publish raw data for transparency .

Q. What strategies are effective for optimizing this compound’s synthetic yield while minimizing byproducts?

  • Methodological Answer : Apply Design of Experiments (DoE) to test variables (catalyst loading, temperature, solvent polarity). Example optimization table:

Catalyst (%)Temperature (°C)Yield (%)Byproduct (%)
5806212
10100788
  • Key Considerations : Use LC-MS to track intermediate formation and scale-up feasibility .

Q. How can researchers integrate computational modeling to predict this compound’s structure-activity relationships (SAR)?

  • Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) to map binding affinities with target proteins. Validate predictions with mutagenesis studies or SPR analysis .
  • Key Considerations : Cross-validate computational results with experimental IC₅₀ values and address force field limitations .

Methodological and Ethical Considerations

Q. What ethical guidelines apply to studies involving this compound in animal models?

  • Methodological Answer : Follow ARRIVE 2.0 guidelines for reporting in vivo studies. Include:

  • Dose justification (MTD, NOAEL) from prior toxicity data.
  • Ethical approval documentation (IACUC or equivalent) .
    • Key Considerations : Avoid redundancy in animal testing by sharing datasets via repositories like Figshare .

Q. How should researchers address reproducibility challenges in this compound studies?

  • Methodological Answer : Publish detailed protocols (e.g., reaction conditions, cell culture media) and use open-source tools (e.g., PubChem for spectral data) .
  • Key Considerations : Implement blind testing and third-party validation for high-impact claims .

Cross-Disciplinary Research

Q. What interdisciplinary approaches enhance the ecological impact assessment of this compound?

  • Methodological Answer : Combine environmental chemistry (e.g., biodegradation assays) with ecotoxicology (e.g., Daphnia magna LC₅₀ tests). Example workflow:

Measure photodegradation half-life under UV light.

Assess bioaccumulation in model organisms .

  • Key Considerations : Align with Green Chemistry principles to reduce hazardous waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Luzonial A
Reactant of Route 2
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Luzonial A

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